Ibrutinib-MPEA: A Technical Overview of its Binding Affinity for Bruton's Tyrosine Kinase (BTK)
Ibrutinib-MPEA: A Technical Overview of its Binding Affinity for Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Ibrutinib-MPEA for its target, Bruton's Tyrosine Kinase (BTK). Ibrutinib-MPEA is a derivative of the potent, irreversible BTK inhibitor Ibrutinib, designed as a bioorthogonal probe for activity-based protein profiling (ABPP). Understanding its binding characteristics is crucial for its application in research settings to monitor BTK activity and engagement.
Quantitative Binding Affinity Data
The inhibitory potency of Ibrutinib-MPEA against BTK was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, is a key parameter for quantifying binding affinity. For covalent inhibitors like Ibrutinib and its derivatives, the IC50 is a measure of both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).
The quantitative data for Ibrutinib-MPEA's binding to BTK is summarized in the table below. For comparative purposes, the binding affinity of the parent compound, Ibrutinib, is also included.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Ibrutinib-MPEA | BTK | Biochemical Kinase Assay | 1.1 ± 0.2 | Liu, N. et al. (2015) |
| Ibrutinib (Parent) | BTK | Biochemical Kinase Assay | 0.5 | Honigberg, L.A. et al. (2010) |
Experimental Protocol: BTK Inhibition Assay
The determination of the IC50 value for Ibrutinib-MPEA was performed using a well-established biochemical assay. The following protocol details the methodology employed.
Assay Principle
The inhibitory activity of Ibrutinib-MPEA against BTK was measured using a fluorescence resonance energy transfer (FRET)-based kinase assay. Specifically, the Lanthascreen™ Eu Kinase Binding Assay was utilized. This competitive binding assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the inhibitor.
-
Components: The assay involves the BTK enzyme, a europium (Eu)-labeled anti-tag antibody, a biotinylated tracer that binds to the kinase's ATP pocket, and streptavidin-terbium (Tb) as the FRET donor.
-
Mechanism: In the absence of an inhibitor, the tracer binds to BTK. The Eu-labeled antibody binds to the tagged kinase, bringing it in proximity to the Tb-labeled streptavidin bound to the biotinylated tracer. This proximity allows for FRET to occur between the terbium donor and the europium acceptor upon excitation.
-
Inhibition: When an inhibitor like Ibrutinib-MPEA is introduced, it competes with the tracer for binding to the ATP site of BTK. The displacement of the tracer disrupts the FRET complex, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.
Materials and Reagents
-
Recombinant human BTK enzyme
-
Lanthascreen™ Eu-anti-GST antibody
-
Biotinylated-ATP-competitive tracer (proprietary)
-
Streptavidin-Tb conjugate
-
Ibrutinib-MPEA (dissolved in DMSO)
-
Assay buffer (e.g., HEPES buffer with BSA and MgCl2)
-
384-well microplates
Experimental Procedure
-
Compound Preparation: A serial dilution of Ibrutinib-MPEA was prepared in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 3-fold serial dilutions.
-
Assay Reaction Setup: The reaction was performed in a 384-well plate. The components were added in the following order:
-
Assay buffer.
-
Ibrutinib-MPEA at various concentrations (or DMSO for control).
-
BTK enzyme.
-
A pre-mixed solution of the Eu-anti-GST antibody and the biotinylated tracer.
-
-
Incubation: The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: A solution of Streptavidin-Tb was added to the wells.
-
Signal Measurement: The plate was read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). The emissions from both the terbium donor and the europium acceptor were measured.
-
Data Analysis: The ratio of the acceptor (Eu) to donor (Tb) emission was calculated. The data was then normalized to the controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition). The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations: Pathways and Workflows
BTK Signaling Pathway
Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Ibrutinib and its derivatives covalently bind to the Cys481 residue in the BTK active site, blocking its kinase activity and downstream signaling.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value involves several key steps, from reagent preparation to data analysis, as depicted in the diagram below.
